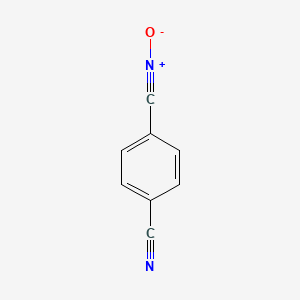
4-cyano-benzonitrile N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyano-benzonitrile N-oxide is an organic compound characterized by the presence of both a nitrile and an oxide functional group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 4-cyano-benzonitrile N-oxide can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzonitrile with an oxidizing agent. For instance, the reaction of 4-cyanobenzonitrile with hydrogen peroxide in the presence of a catalyst can yield 4-cyanobenzonitrile oxide.
Industrial Production Methods: Industrial production of 4-cyanobenzonitrile oxide typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of 4-cyanobenzonitrile to its oxide form.
化学反应分析
Types of Reactions: 4-cyano-benzonitrile N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can convert the oxide back to the nitrile or other reduced forms.
Substitution: The nitrile and oxide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Hydrogen gas, metal hydrides, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products:
Oxidation Products: Higher oxides and complex organic molecules.
Reduction Products: Reduced nitriles and amines.
Substitution Products: Various substituted benzonitrile derivatives.
科学研究应用
4-cyano-benzonitrile N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-cyanobenzonitrile oxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity .
相似化合物的比较
4-Cyanobenzonitrile: The parent compound, lacking the oxide group.
4-Nitrobenzonitrile: Similar structure but with a nitro group instead of an oxide.
4-Methoxybenzonitrile: Contains a methoxy group instead of an oxide
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research .
属性
CAS 编号 |
10447-96-8 |
|---|---|
分子式 |
C8H4N2O |
分子量 |
144.13 g/mol |
IUPAC 名称 |
4-oxycyanobenzonitrile |
InChI |
InChI=1S/C8H4N2O/c9-5-7-1-3-8(4-2-7)6-10-11/h1-4H |
InChI 键 |
REDDCKWAMXYDEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)C#[N+][O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(7H-pyrrolo[2,3-c]pyridazin-5-yl)Ethanone](/img/structure/B8650396.png)
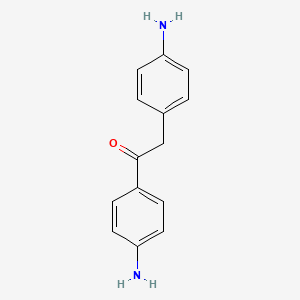
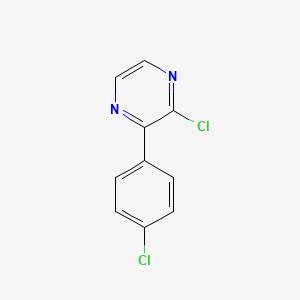
![6-Bromo-2-iodobenzo[b]thiophene](/img/structure/B8650419.png)
![[1-(3-Methoxyphenyl)-2-oxocyclohexyl]acetonitrile](/img/structure/B8650427.png)

![(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8650436.png)
![8-(4-Chloro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8650449.png)
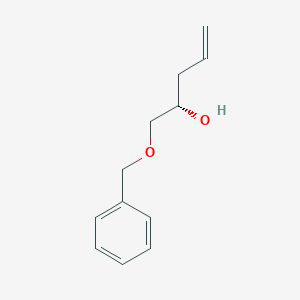
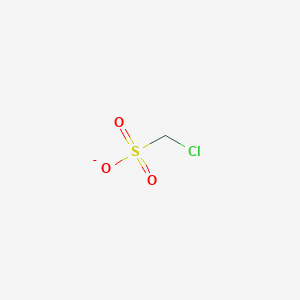
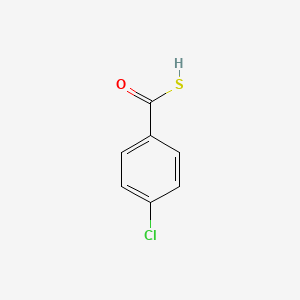
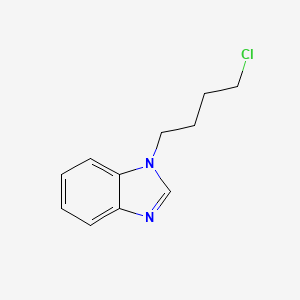
![3-(2-Methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B8650499.png)
